Tr-PEG9
Overview
Description
Tr-PEG9 is a PEG derivative which may be useful in the development of antibody drug conjugates . It has a trityl protecting group and a terminal hydroxyl group .
Synthesis Analysis
This compound is a PROTAC linker that can be used to synthesize PROTAC molecules. It is also a non-cleavable 9-unit PEG ADC linker that is used in the synthesis of antibody-conjugated drugs (ADCs) .Molecular Structure Analysis
The molecular formula of this compound is C35H48O9 . It has a molecular weight of 612.8 g/mol . The functional group of this compound is Trityl/Hydroxyl .Physical And Chemical Properties Analysis
This compound has a molecular weight of 612.8 g/mol . It has a chemical formula of C35H48O9 . The elemental analysis shows that it contains C, 68.61; H, 7.90; O, 23.50 .Scientific Research Applications
Gene and Drug Delivery Systems
Poly(ethylene glycol) (PEG) and its derivatives, including Tr-PEG9, play a crucial role in gene and drug delivery systems. The interactions of PEG with various biomolecules, such as tRNA, have been extensively studied. PEG and its derivatives show significant potential in enhancing the stability and efficacy of gene delivery systems, as evidenced by their role in transporting miRNA and siRNA in vitro (Froehlich et al., 2012).
Nanotechnology and Nanocarriers
In nanotechnology, this compound derivatives are used in the development of nanocarriers for efficient genome editing and gene regulation. For instance, graphene oxide-PEG-polyethylenimine nanocarriers have shown significant efficacy in delivering CRISPR/Cas9 complexes for genome editing (Yue et al., 2018). This highlights the utility of PEG derivatives in enhancing the delivery and stability of genetic engineering tools.
Nanoparticle-Based Drug and Gene Delivery
PEGylation, the process of coating nanoparticles with PEG, is a key strategy to improve the delivery of drugs and genes. This compound derivatives have been investigated for their role in PEGylating nanoparticles, which helps in evading the immune system and extending the systemic circulation time of these nanoparticles (Suk et al., 2016).
Biomedical Research and Clinical Applications
This compound derivatives are also significant in translational research, bridging the gap between scientific discovery and clinical applications. They play a vital role in optimizing drug discovery and development processes, demonstrating their importance in both academia and the pharmaceutical industry (Hörig & Pullman, 2004).
Biocompatibility and Cellular Interaction
Research into the interaction of this compound derivatives with cellular environments has revealed their potential in enhancing biocompatibility and reducing toxicity. For example, PEG-coated quantum dots have shown minimal impact on cells, indicating their suitability for biomedical applications (Zhang et al., 2006).
Stem Cell Research
In stem cell research, PEG-based extracellular matrices, including this compound derivatives, have been developed for the culture of human embryonic stem cells. These matrices support self-renewal and pluripotency, highlighting the utility of PEG derivatives in regenerative medicine and tissue engineering (Jang et al., 2013).
PCR and Molecular Biology
This compound derivatives are also used in molecular biology, particularly in enhancing the efficiency of PCR (polymerase chain reaction) systems. They have been investigated for their ability to preserve oligonucleotides in "ready-to-use" PCR systems, improving throughput and harmonization in food and feed control applications (Zagon et al., 2012).
Stress Response in Plant Science
In plant science, PEG derivatives are used to mimic osmotic stress in tissue cultures. Studies have shown that this compound derivatives can induce significant changes in gene expression related to stress response and cell cycle regulation in plants (Elmaghrabi et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48O9/c36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-41-26-27-42-28-29-43-30-31-44-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15,36H,16-31H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAWPOYSSQJMMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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